molecular formula C21H16O4 B2390102 6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one CAS No. 643755-84-4

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one

Cat. No. B2390102
CAS RN: 643755-84-4
M. Wt: 332.355
InChI Key: ZJQWKLCFUMLLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one, also known as XTT, is a yellow-colored dye that is used extensively in scientific research. It is a member of the xanthene family of dyes and is often used as an indicator in various biochemical assays.

Scientific Research Applications

Xanthones from Microfungi

A study by Healy et al. (2004) investigated chemical compounds from a microfungus, Xylaria sp., revealing new natural products related to the xanthen-3-one class. These compounds were inactive in various biological assays, indicating a potential for further exploration in other areas of research.

Electrophilic Reactivity Analysis

Ferreira et al. (2012) link to paper conducted a theoretical study on electrophilic reactivity in xanthen-3-one derivatives. Their findings provide insights into the molecular electrophilicity of these compounds, which could have implications in chemical synthesis and material science.

Synthesis of Fluorophores

Bacci et al. (2005) link to paper developed an efficient two-step synthesis method for 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores. This method offers a new approach for synthesizing xanthenone-based fluorophores, which are valuable in various scientific applications, such as imaging and diagnostics.

Antibacterial Activity

Retnosari et al. (2021) link to paper synthesized xanthen-3-one derivatives and evaluated their antibacterial activity. They found that certain derivatives have significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents.

Corrosion Inhibition

Arrousse et al. (2021) link to paper explored the use of xanthen-3-one derivatives as corrosion inhibitors for mild steel. This research indicates the potential of these compounds in industrial applications, particularly in protecting metals against corrosion.

Cancer Research

Sittisombut et al. (2006) link to paper synthesized benzopyranoxanthone derivatives of xanthen-3-one and evaluated their cytotoxic activity against cancer cell lines. This study contributes to the ongoing research in cancer therapeutics, highlighting the potential use of xanthen-3-one derivatives in developing anticancer drugs.

properties

IUPAC Name

6-hydroxy-9-(4-methoxy-2-methylphenyl)xanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-12-9-15(24-2)5-8-16(12)21-17-6-3-13(22)10-19(17)25-20-11-14(23)4-7-18(20)21/h3-11,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQWKLCFUMLLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.